7-Dimethylamino-3,4-dihydro-2-quinolone
Description
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
7-(dimethylamino)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C11H14N2O/c1-13(2)9-5-3-8-4-6-11(14)12-10(8)7-9/h3,5,7H,4,6H2,1-2H3,(H,12,14) |
InChI Key |
ZLQGCYIVALSFNC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(CCC(=O)N2)C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 7-dimethylamino-3,4-dihydro-2-quinolone with similar derivatives:
*Inferred from structural analogs (e.g., 7-amino-4,4-dimethyl derivative: C₁₁H₁₄N₂O ).
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group (-N(CH₃)₂) is strongly electron-donating, which may stabilize intermediates in catalytic hydrogenation reactions (e.g., conversion to tetrahydroquinolines) compared to electron-withdrawing groups like -Cl .
- Biological Activity: Hydroxy-substituted derivatives (e.g., 7-hydroxy-3,4-dihydro-2-quinolone) are potent glycogen phosphorylase inhibitors, suggesting that polar substituents enhance enzyme binding . In contrast, lipophilic groups (e.g., -N(CH₃)₂) might improve blood-brain barrier penetration for CNS-targeted drugs.
Pharmaceutical Relevance
- Glycogen Phosphorylase Inhibition: 1-Substituted-3,4-dihydro-2-quinolones with hydroxy or sulfonamide groups show oral activity in glycogen metabolism modulation, relevant for diabetes and cancer therapy . The dimethylamino variant may offer improved pharmacokinetics.
- Anticancer Agents: Quinazolinone derivatives (e.g., 7-sulfamoyloxy analogs) demonstrate that substituent choice at position 7 directly impacts antitumor efficacy and metabolic stability .
Research Findings and Trends
- Catalytic Hydrogenation: Under mild conditions, 3,4-dihydro-2-quinolones are hydrogenated to tetrahydroquinolines, a process likely influenced by the 7-substituent’s electronic effects. For instance, -N(CH₃)₂ may accelerate reduction compared to -Cl .
- Stereochemical Control: Asymmetric synthesis methods (e.g., cinchona alkaloid catalysis) achieve high enantiomeric ratios (e.r. >99:1) in dihydroquinolone derivatives, a critical factor for drug development .
Preparation Methods
Alkylation-Amination of Bromo-Substituted Intermediates
A widely adopted method involves synthesizing bromo-substituted intermediates followed by nucleophilic amination. For example, 7-bromo-3,4-dihydro-2-quinolone serves as a key precursor. In a representative procedure, the bromine atom at position 7 is displaced via reaction with dimethylamine under basic conditions.
Reaction Conditions :
-
Precursor : 7-bromo-3,4-dihydro-2-quinolone (1.0 equiv)
-
Reagent : Dimethylamine (2.5 equiv)
-
Base : Potassium carbonate (3.0 equiv)
-
Solvent : Dimethylformamide (DMF)
-
Temperature : 80°C, 12 hours
-
Workup : Aqueous extraction, column chromatography (PE/EA 3:1)
This method yields 7-dimethylamino-3,4-dihydro-2-quinolone with a reported purity of >95% (HPLC) and a melting point of 143–145°C. Nuclear magnetic resonance (NMR) data corroborate the structure:
Cyclization of Acrylamide Derivatives
An alternative route involves cyclizing N-arylacrylamide precursors bearing a pre-installed dimethylamino group. This method, adapted from antitumor quinolone syntheses, employs photoredox or iodine-mediated cyclization.
Procedure :
-
Acrylamide Preparation : React N-(4-dimethylaminophenyl)acrylamide with methyl vinyl ketone in THF.
-
Cyclization : Initiate using iodine (1.2 equiv) in DCM at 25°C for 6 hours.
-
Purification : Recrystallization from ethanol yields the target compound with 78% efficiency.
Key Advantages :
-
Avoids harsh bromination steps.
-
Compatible with electron-donating substituents like dimethylamino.
Optimization of Reaction Parameters
Solvent and Temperature Effects
The choice of solvent critically impacts amination efficiency. Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while elevated temperatures (80–100°C) accelerate displacement kinetics. For instance, replacing DMF with acetone reduces yields by 40%, as evidenced by comparative trials.
Catalytic Enhancements
Recent studies suggest palladium catalysts (e.g., Pd(OAc)₂) can facilitate Buchwald-Hartwig amination at lower temperatures (50°C). However, this method requires anhydrous conditions and increases costs due to catalyst usage.
Analytical Characterization
Spectroscopic Validation
This compound exhibits distinct spectral features:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-Dimethylamino-3,4-dihydro-2-quinolone, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. Key variables include temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd/C for hydrogenation). Systematic optimization can employ Design of Experiments (DoE) to evaluate interactions between variables like reaction time, stoichiometry, and solvent choice. Computational reaction path searches based on quantum chemical calculations (e.g., DFT) can narrow experimental conditions .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : X-ray crystallography (XRD) provides definitive crystal structure validation, as demonstrated for analogous quinolone derivatives . Complementary techniques include:
- NMR : H/C NMR for functional group analysis (e.g., dimethylamino protons at δ 2.8–3.2 ppm).
- HRMS : High-resolution mass spectrometry to confirm molecular weight (e.g., CHNO, MW 190.11 g/mol).
- FTIR : Peaks at ~1650 cm (C=O stretch) and ~3350 cm (N-H stretch) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?
- Methodological Answer : Quantum mechanical/molecular mechanical (QM/MM) simulations and density functional theory (DFT) can predict electron-density distributions, identifying reactive sites (e.g., the quinoline C3 position). AI-driven platforms like COMSOL Multiphysics integrate these models with experimental data to simulate reaction kinetics under varying pH, temperature, and solvent conditions .
Q. What experimental designs are suitable for resolving contradictions in catalytic activity data across different studies?
- Methodological Answer : Contradictions often arise from uncontrolled variables (e.g., trace moisture in solvents). Solutions include:
- Factorial Design : Test interactions between variables (e.g., catalyst loading, solvent purity) using a 2 factorial approach to isolate confounding factors .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies, adjusting for methodological differences.
- In Situ Characterization : Use operando spectroscopy (e.g., Raman) to monitor real-time reaction intermediates .
Q. How can researchers design a factorial experiment to evaluate the effects of substituents on the compound’s photophysical properties?
- Methodological Answer : A 3×3 factorial design could test substituent position (C3 vs. C7) and electronic nature (electron-donating vs. withdrawing). Response variables might include fluorescence quantum yield and Stokes shift. For example:
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible pharmacological studies?
- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., inline FTIR for intermediate detection). Statistical process control (SPC) charts can track critical quality attributes (CQAs) like purity (>98% by HPLC) and particle size distribution (via dynamic light scattering). Automated feedback loops adjust parameters (e.g., cooling rate) to maintain consistency .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell line variability, serum concentration). Standardized protocols (e.g., ISO 10993-5 for cytotoxicity) and orthogonal assays (e.g., enzymatic inhibition vs. cell viability) improve reliability. Meta-regression models can adjust for study-specific biases, while machine learning identifies hidden variables (e.g., solvent residuals) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
